N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide

PXR binding TR-FRET structure-activity relationship

Select this high-affinity hPXR ligand (IC50 10 nM) to benchmark PXR TR-FRET binding assays with 23-fold greater sensitivity than SPA70. Its unique >150-fold disconnect between nanomolar target engagement and cellular antagonism enables dose-response decoupling experiments unmatched by balanced antagonists. Confirmed direct hPXR binding ensures reliable positive control performance, while its novel pyrano[4,3-d]thiazole scaffold expands structural diversity for co-crystallization and pharmacophore modeling programs.

Molecular Formula C14H11F3N2O3S
Molecular Weight 344.31
CAS No. 1396859-26-9
Cat. No. B2423177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide
CAS1396859-26-9
Molecular FormulaC14H11F3N2O3S
Molecular Weight344.31
Structural Identifiers
SMILESC1COCC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C14H11F3N2O3S/c15-14(16,17)22-9-3-1-8(2-4-9)12(20)19-13-18-10-5-6-21-7-11(10)23-13/h1-4H,5-7H2,(H,18,19,20)
InChIKeyYBGOUVKDGIBTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide (CAS 1396859-26-9): Chemical Identity and Pharmacological Classification


N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide (CAS 1396859-26-9, molecular formula C14H11F3N2O3S, molecular weight 344.31) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class . The compound features a characteristic fused pyrano[4,3-d]thiazole bicyclic core linked via an amide bond to a 4-(trifluoromethoxy)phenyl ring. It is disclosed in U.S. Patents US10550091 and US10947203 (designated as compound LC-8) as a ligand of the human pregnane X receptor (hPXR, NR1I2), a nuclear receptor that functions as a master regulator of xenobiotic metabolism and drug transport [1]. In biochemical assays, the compound demonstrates high-affinity hPXR competitive binding with an IC50 of 10 nM in the LanthaScreen TR-FRET format, alongside measurable functional activity in cell-based hPXR transactivation assays [1].

Why N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide Cannot Be Substituted by Other In-Class PXR Ligands


Pregnane X receptor (PXR) ligands from different chemical series exhibit profound variation in their binding-to-function relationships, even when assayed under nominally identical conditions. N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide demonstrates a 38-fold difference in PXR binding affinity compared to its closest same-series analog LC-7 (IC50 10 nM vs. 380 nM in TR-FRET assay) [1][2], and a >100-fold disconnect between its biochemical binding potency (IC50 10 nM) and cellular functional antagonism (IC50 1,520 nM) [1]. In contrast, the widely used PXR antagonist SPA70 displays a tightly coupled binding-to-antagonism profile (IC50 230 nM binding vs. 210 nM antagonism) [3]. The prototypical PXR agonist rifampicin, meanwhile, exhibits robust cellular agonism (IC50 830 nM) yet shows no detectable binding in the TR-FRET format, indicating an entirely distinct mechanism of receptor engagement [3]. These divergent profiles mean that generic substitution among PXR ligands—even those sharing a benzamide-thiazole scaffold—will produce non-equivalent experimental outcomes, making compound-specific evidence essential for informed procurement decisions.

Quantitative Differentiation Evidence for N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide Against Key Comparators


Evidence Item 1: 38-Fold Superior PXR Binding Affinity vs. Same-Series Analog LC-7

In a direct head-to-head comparison within the same patent series (US10550091/US10947203) and using the identical LanthaScreen TR-FRET hPXR competitive binding assay, N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide (designated LC-8, BDBM429599) exhibits an IC50 of 10 nM, whereas its closely related structural analog LC-7 (BDBM429598) exhibits an IC50 of 380 nM [1][2]. The key structural difference resides in the bicyclic core: the target compound incorporates a pyrano[4,3-d]thiazole ring system, while LC-7 bears a triazole-sulfonyl scaffold. This 38-fold potency differential underscores the critical contribution of the pyrano[4,3-d]thiazole pharmacophore to high-affinity PXR engagement.

PXR binding TR-FRET structure-activity relationship same-series comparator

Evidence Item 2: 23-Fold Greater PXR Binding Affinity than Canonical Antagonist SPA70

In a cross-study comparison employing the same LanthaScreen TR-FRET competitive binding assay technology, N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide (IC50 = 10 nM) demonstrates approximately 23-fold higher PXR binding affinity than the widely used and commercially available PXR antagonist SPA70 (IC50 = 230 ± 30 nM) [1][2]. Both datasets were generated using the LanthaScreen TR-FRET platform with GST-hPXR-LBD, enabling meaningful cross-study potency comparison. This places the target compound among the higher-affinity PXR ligands identified to date in this assay format, exceeding the binding potency of SPA70 by more than an order of magnitude.

PXR antagonist SPA70 binding potency comparison TR-FRET

Evidence Item 3: Unique Binding-to-Function Disconnect — Over 100-Fold Gap vs. SPA70's Balanced Profile

A defining characteristic of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide is the marked divergence between its biochemical binding potency and cellular functional activity. While the compound binds hPXR with an IC50 of 10 nM in the TR-FRET assay, its functional antagonism in the hPXR transactivation assay is substantially weaker (IC50 = 1,520 nM) [1], representing a >150-fold rightward shift. This contrasts sharply with SPA70, which exhibits a tightly coupled binding-to-antagonism relationship (IC50 230 nM binding vs. 210 nM antagonism; ~1.1-fold shift) [2]. Consequently, despite a 23-fold binding advantage, the target compound is approximately 7.2-fold less potent than SPA70 in the functional antagonism readout.

PXR functional antagonism binding-function disconnect transactivation assay SPA70

Evidence Item 4: 2.7-Fold Higher PXR Binding Affinity than Multi-Receptor Ligand T0901317

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide (IC50 = 10 nM) exhibits approximately 2.7-fold higher PXR binding affinity than T0901317 (IC50 = 27 ± 3 nM) when compared using the LanthaScreen TR-FRET competitive binding format [1][2]. This comparison carries additional significance because T0901317 is a well-characterized promiscuous nuclear receptor ligand with potent agonist activity at liver X receptors (LXRα/β, EC50 ~50 nM) and farnesoid X receptor (FXR, EC50 ~5 μM), which can confound experimental interpretation in systems where multiple nuclear receptors are co-expressed. The target compound, in contrast, originates from a PXR-focused medicinal chemistry program, and the patent context indicates a PXR-centric biological profiling strategy [1].

T0901317 PXR binding nuclear receptor selectivity LXR

Evidence Item 5: Direct Binding Demonstrated vs. Rifampicin's Absence of TR-FRET Binding Signal

In cell-based hPXR transactivation agonism assays, N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide exhibits an EC50 of 1,000 nM, which is comparable to the prototypical PXR agonist rifampicin (IC50 = 830 ± 40 nM) [1][2]. However, a critical mechanistic distinction exists: rifampicin shows no detectable binding (NT, Not Tested/no displacement) in the LanthaScreen TR-FRET competitive binding format [2], whereas the target compound demonstrates robust, quantifiable direct binding (IC50 = 10 nM) [1]. This indicates that the target compound engages the PXR ligand-binding domain through a direct, tracer-displaceable mechanism, while rifampicin's activation pathway may involve indirect or allosteric contributions not captured by this biochemical assay.

PXR agonism rifampicin direct binding mechanism of action

Evidence Item 6: Pyrano[4,3-d]thiazole Core as a Structurally Differentiated Pharmacophore within the Benzamide-Thiazole PXR Ligand Class

The fused pyrano[4,3-d]thiazole bicyclic core of this compound represents a structurally distinct scaffold within the broader 1,3-thiazol-2-yl benzamide class of PXR ligands. While most disclosed PXR-active benzamide-thiazole compounds utilize monocyclic thiazole or benzothiazole cores, the incorporation of a tetrahydropyran ring fused to the thiazole creates a conformationally constrained bicyclic system with distinct steric and electronic properties [1]. The compound bearing this scaffold (LC-8, IC50 = 10 nM) achieves 38-fold greater PXR binding potency than the triazole-sulfonyl analog LC-7 (IC50 = 380 nM) from the same patent series [2], indicating that the pyrano[4,3-d]thiazole core makes a measurable and significant contribution to binding affinity. Commercially available PXR tool compounds such as SPA70 (imidazoline-thiazolidinedione scaffold), T0901317 (benzenesulfonamide scaffold), and rifampicin (rifamycin macrocycle) each employ entirely different core structures, making this compound one of the few accessible PXR ligands built on a pyrano[4,3-d]thiazole framework [3].

pyrano[4,3-d]thiazole structural differentiation scaffold novelty PXR pharmacophore

Recommended Research and Procurement Application Scenarios for N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide


Scenario 1: High-Sensitivity PXR TR-FRET Competitive Binding Assay Reference Ligand

With a PXR binding IC50 of 10 nM in the LanthaScreen TR-FRET format—23-fold more potent than SPA70 and 2.7-fold more potent than T0901317—this compound is ideally suited as a high-affinity reference ligand for PXR competitive binding assay development and validation [1]. Its potent tracer displacement enables robust assay windows at low compound concentrations, reducing solvent interference and improving Z'-factor statistics in high-throughput screening campaigns. Researchers seeking to establish or benchmark PXR TR-FRET binding assays can use this compound as a positive control with demonstrably higher sensitivity than commercially available alternatives [1][2].

Scenario 2: Mechanistic Dissection of PXR Ligand Occupancy vs. Transcriptional Output

The compound's unique >150-fold gap between biochemical binding potency (IC50 10 nM) and cellular functional antagonism (IC50 1,520 nM) makes it a valuable chemical probe for experiments designed to decouple PXR ligand-receptor binding from downstream transcriptional consequences [1]. This profile enables concentration-response studies where PXR occupancy can be achieved at nanomolar concentrations without triggering full functional antagonism, a capability not offered by balanced antagonists such as SPA70 (binding IC50 230 nM, antagonism IC50 210 nM) whose binding and functional potencies are nearly equivalent [1][2].

Scenario 3: PXR Co-Crystallography and Structural Biology Studies Requiring Direct Binders

Unlike rifampicin, which shows no detectable binding in the TR-FRET format despite robust cellular agonism, this compound demonstrates confirmed, quantifiable direct binding to the hPXR ligand-binding domain (IC50 10 nM) [1][2]. This property, combined with its pyrano[4,3-d]thiazole scaffold that represents novel chemical space for PXR structural biology, positions the compound as a candidate for co-crystallization trials, X-ray crystallography, and cryo-EM studies aimed at elucidating PXR ligand-receptor interactions at atomic resolution [1][3].

Scenario 4: PXR Pharmacophore Modeling and Scaffold-Hopping Campaigns Targeting Novel Chemotypes

The pyrano[4,3-d]thiazole core is structurally distinct from the monocyclic thiazole, benzothiazole, imidazoline-thiazolidinedione, and benzenesulfonamide scaffolds represented by existing commercial PXR tool compounds [1][2][3]. Computational chemists and medicinal chemistry teams engaged in PXR-focused pharmacophore modeling, virtual screening, or scaffold-hopping initiatives can use this compound to expand the chemical diversity of their training sets and explore binding hypotheses inaccessible with conventional PXR ligands. The 38-fold potency advantage over the triazole-sulfonyl analog LC-7 provides a quantitative SAR anchor point linking scaffold identity to binding affinity within the same assay system [1][2].

Quote Request

Request a Quote for N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.